2-(环己基氨基)乙酸甲酯

描述

“Methyl 2-(cyclohexylamino)acetate” is a chemical compound that is likely to be a derivative of cyclohexylamine . Cyclohexylamine is an organic compound that belongs to the aliphatic amine class. It is a colorless liquid, although, like many amines, samples are often colored due to contaminants .

Synthesis Analysis

The synthesis of “Methyl 2-(cyclohexylamino)acetate” could potentially involve N-alkylation of amines with methyl or ethyl α-azidoglycinate . Another possible method could involve the reaction of amines with methyl or ethyl α-aminoglycinate derivatives .Molecular Structure Analysis

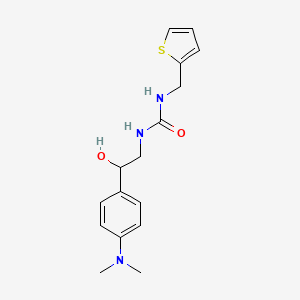

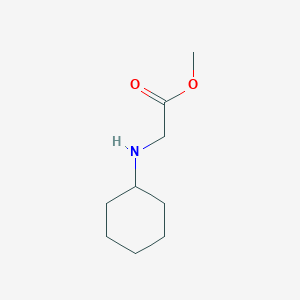

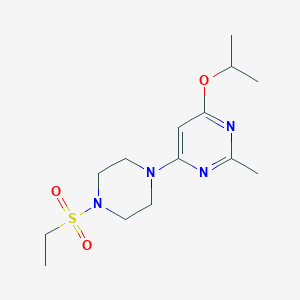

The molecular structure of “Methyl 2-(cyclohexylamino)acetate” can be inferred from its name. It likely contains a cyclohexylamine group (a six-membered carbon ring with an attached amine group) and an acetate group (a two-carbon chain with a carbonyl and an attached methyl group) .Chemical Reactions Analysis

“Methyl 2-(cyclohexylamino)acetate” could potentially participate in [2+2] cycloaddition reactions, as suggested by a study on the cycloaddition reactions of cyclohexenone and its derivatives . It could also undergo reactions typical of esters, such as hydrolysis, aminolysis, and trans-esterification .科学研究应用

在双氧水生产中的应用

2-(环己基氨基)乙酸甲酯(2-MCA)在化学工业中具有显着的应用,特别是在蒽醌法生产双氧水中。在工作溶液中使用 2-MCA 作为溶剂,可提高蒽醌及其衍生物的溶解度,从而提高双氧水浓度和氢化效率。这种改变不仅提高了生产能力,还降低了运营成本,使 2-MCA 成为双氧水工业生产中的宝贵资产 (于建坤,2011)。

参与抗癌活性

最近的研究重点介绍了 2-(环己基氨基)乙酸甲酯衍生物在抗癌活性中的作用。包括具有环己基成分在内的特定噻唑烷衍生物的对映选择性合成对各种癌细胞系显示出有希望的结果。特别是,环己基衍生物已显示出显着的广谱抗癌特性,尤其对白血病和结肠癌细胞系。这表明 2-(环己基氨基)乙酸甲酯及其衍生物可能是开发新抗癌药物的关键组成部分 (A. Hassan 等,2020)。

氢氨化反应的进展

在有机合成领域,2-(环己基氨基)乙酸甲酯一直是新型锌化合物开发的一部分。一种特定的锌化合物,N-环己基-2-(环己基氨基)托品酸锌甲基,在未活化烯烃的氢氨化反应中显示出优异的反应性。这一进展表明 2-(环己基氨基)乙酸甲酯在促进和改进合成复杂有机化合物的合成方法中具有潜力 (M. Dochnahl 等,2006)。

化学相互作用和吸附研究

该化合物的衍生物也因其与活性炭的相互作用而受到研究,证明了它们在理解吸附过程中的相关性。此类研究提供了对 2-(环己基氨基)乙酸甲酯衍生物与碳表面相互作用的见解,这对过滤、纯化和化学分离过程中的应用至关重要 (C. Ghimbeu 等,2010)。

未来方向

The future directions for “Methyl 2-(cyclohexylamino)acetate” could potentially involve its use in the synthesis of linked or fused coumarin heterocycles, as suggested by a review on multicomponent synthetic strategies . Another potential direction could be the development of more efficient and greener synthetic procedures .

属性

IUPAC Name |

methyl 2-(cyclohexylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQPELVTVMBVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2577971.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)

![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2577983.png)

![N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2577989.png)